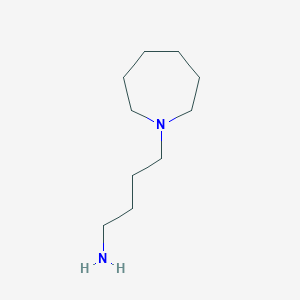
4-(Azepan-1-yl)butan-1-amine
Descripción general
Descripción
“4-(Azepan-1-yl)butan-1-amine” is a chemical compound with the CAS Number: 1565-55-5 . It has a molecular weight of 170.3 and its IUPAC name is 4-(1-azepanyl)-1-butanamine .
Molecular Structure Analysis
The InChI code for “4-(Azepan-1-yl)butan-1-amine” is 1S/C10H22N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-11H2 . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación
Azepanium Ionic Liquids
4-(Azepan-1-yl)butan-1-amine has been utilized in synthesizing a new family of room temperature ionic liquids. These ionic liquids, derived from the seven-member alicyclic secondary amine azepane, offer promising alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows and potential environmental benefits (Belhocine et al., 2011).
Conformational Energetics Studies
Computational and experimental thermochemical studies have been conducted on molecules like azepan and azepan-1-ylacetonitrile to understand their conformational energetics. These studies are crucial for the development of cyclic/acyclic hydrocarbons and amines (Freitas et al., 2014).
Enantioselective Synthesis
Enantioselective synthesis methods using azepane derivatives have been explored for creating chiral heterocyclic frameworks. This includes the use of azepane in asymmetric (4 + 3) and (4 + 1) annulations to produce diverse chiral structures, which are important in drug discovery and asymmetric synthesis (Yan et al., 2020).
Electrocatalysis and Electrochromic Devices
Azepane derivatives have been used in the synthesis of polymers for electrocatalysis and electrochromic devices. For instance, the polymer precursor 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine was synthesized for creating multicolored electrochromic devices (Yagmur et al., 2013).
Biobased Amines in Polymer Synthesis
The role of amines, including azepane derivatives, is significant in the synthesis of biobased polymers. These compounds are integral as monomers in creating polymers for various applications such as in the automotive and aerospace industries (Froidevaux et al., 2016).
Propiedades
IUPAC Name |
4-(azepan-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTXUJFORHDORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427962 | |
| Record name | 4-(azepan-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)butan-1-amine | |
CAS RN |
1565-55-5 | |
| Record name | 4-(azepan-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



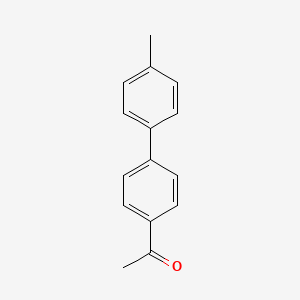
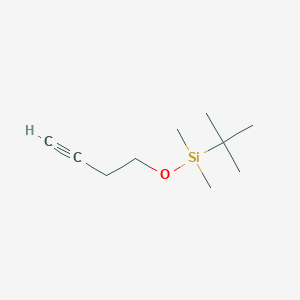
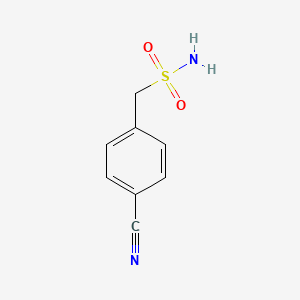
![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)
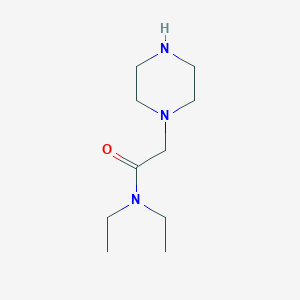
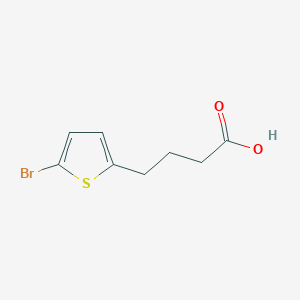







![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)